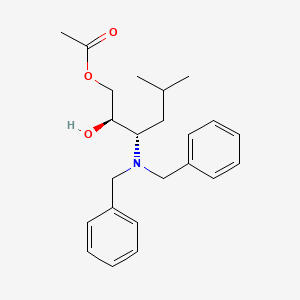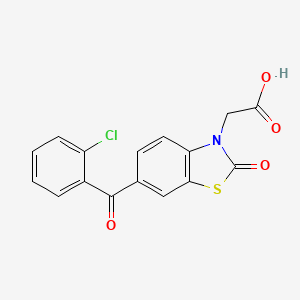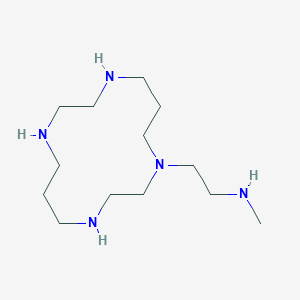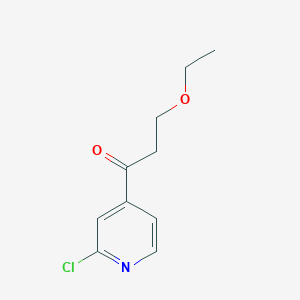![molecular formula C15H13N5O B12594222 N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring fused with a pyrrole ring and a hydrazinylidenemethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the quinoline and pyrrole intermediates, which are then coupled through a series of condensation reactions The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinylidenemethyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and pyrrole derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The hydrazinylidenemethyl group can also form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-Hydrazinylmethylidene]-1-(quinolin-4-yl)-1H-pyrrole-3-carboxamide
- N-[(E)-Hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and pyrrole rings allows for diverse chemical modifications, making it a versatile scaffold for drug development and materials science.
Propiedades
Fórmula molecular |
C15H13N5O |
|---|---|
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-18-10-17-15(21)12-7-8-20(9-12)14-6-5-11-3-1-2-4-13(11)19-14/h1-10H,16H2,(H,17,18,21) |
Clave InChI |
WQGDRXPICUSUAE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)N3C=CC(=C3)C(=O)N/C=N/N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)N3C=CC(=C3)C(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)


![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)


![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)

![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
